

# A Comparative Analysis of S-Triazine Analogs in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

Cat. No.: B1266507

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The s-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of approved drugs for various diseases.<sup>[1][2]</sup> This guide provides a comparative analysis of the performance of different s-triazine analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

## Anticancer Activity: Targeting Key Signaling Pathways

S-triazine derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.

## Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have focused on designing s-triazine analogs as inhibitors of EGFR, a tyrosine kinase often overexpressed in various cancers.

Table 1: Comparative EGFR Inhibitory Activity of S-Triazine Analogs

Compound	Target	IC50 (μM)	Cancer Cell Line(s)	Reference
Compound 8	Wild-type EGFR	25.9	-	[1]
Mutant EGFR T790M/L858R	6.5	-	[1]	
Compound 9	Wild-type EGFR	>100	-	[1]
Mutant EGFR T790M/L858R	30.7	-	[1]	
Compound 11	EGFR-TK	96.4% inhibition at 10 μM	-	[1]
Compound 13	EGFR-TK	8.45 ± 0.65	-	[1]
Compound 14	EGFR-TK	2.54 ± 0.22	-	[1]
Compound 18	EGFR	0.061	HCT116	[1]
Erlotinib (Reference)	EGFR	-	-	[1]
Tamoxifen (Reference)	EGFR	0.069	-	[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase.

The data clearly indicates that substitutions on the s-triazine core significantly influence EGFR inhibitory activity. For instance, compound 8 showed potent activity against both wild-type and mutant EGFR, while the removal of a fluorine group and inclusion of a para-hydroxy group in compound 9 led to a drastic reduction in potency.[1]

## PI3K/Akt/mTOR Pathway Inhibition

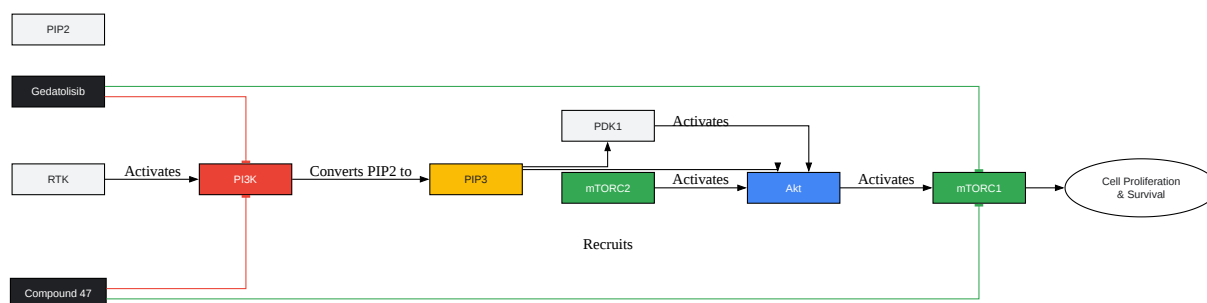
The PI3K/Akt/mTOR pathway is another critical target in cancer therapy. S-triazine derivatives have been developed as potent inhibitors of key kinases in this pathway.

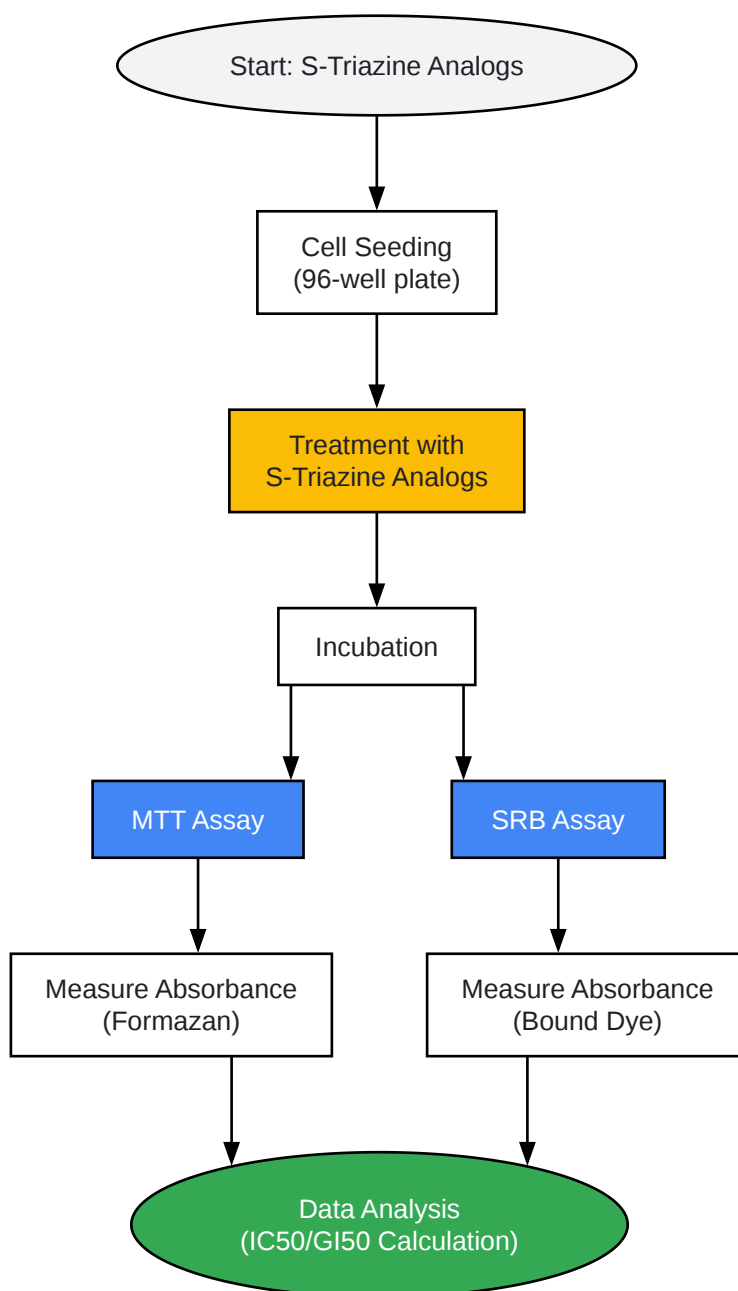
Table 2: Comparative PI3K/mTOR Inhibitory Activity of S-Triazine Analogs

Compound	Target	IC50 (nM)	Cancer Cell Line(s)	IC50 (μM)	Reference
Gedatolisib	PI3K, mTOR	-	Metastatic breast cancer	-	<a href="#">[2]</a>
Compound 47	PI3K	7.0	A549, MCF-7, Hela	0.20 ± 0.05, 1.25 ± 0.11, 1.03 ± 0.24	<a href="#">[1]</a>
mTOR	48	<a href="#">[1]</a>			
Bifunctional inhibitor 45	MEK1	473	A549, PANC-1	-	<a href="#">[1]</a>
PI3K	172	<a href="#">[1]</a>			

mTOR: mammalian Target of Rapamycin. MEK1: Mitogen-activated protein kinase kinase 1.

Gedatolisib, an approved drug, highlights the clinical relevance of s-triazine-based PI3K/mTOR inhibitors.[\[2\]](#) Compound 47 demonstrates excellent dual inhibitory activity against PI3K and mTOR, coupled with potent cancer cell proliferation inhibition.[\[1\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC  
[pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of S-Triazine Analogs in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:  
[https://www.benchchem.com/product/b1266507#comparative-analysis-of-s-triazine-analogs]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)